molecular formula C15H13FN4O3S B12209046 1-(4-fluorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole

1-(4-fluorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole

Cat. No.: B12209046
M. Wt: 348.4 g/mol
InChI Key: ZFBCRYYVEPSFRW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the 4-fluorophenyl intermediate: This involves the reaction of 4-fluoroaniline with suitable reagents to introduce the fluorine atom.

    Sulfonylation: The 4-fluorophenyl intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Tetrazole ring formation: The final step involves the cyclization of the intermediate with sodium azide under appropriate conditions to form the tetrazole ring.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents .

Scientific Research Applications

1-(4-Fluorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique structural properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to changes in the biological activity of the target molecules .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole can be compared with other similar compounds, such as:

    3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1-propanone: This compound shares similar structural features but lacks the tetrazole ring, making it less versatile in certain reactions.

    4-Fluorophenyl 4-methoxyphenyl sulfone: This compound has a similar sulfonyl group but differs in its overall structure and reactivity.

The uniqueness of this compound lies in its combination of the tetrazole ring with the sulfonyl and fluorophenyl groups, providing a distinct set of chemical and biological properties .

Properties

Molecular Formula

C15H13FN4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-[(4-methoxyphenyl)sulfonylmethyl]tetrazole

InChI

InChI=1S/C15H13FN4O3S/c1-23-13-6-8-14(9-7-13)24(21,22)10-15-17-18-19-20(15)12-4-2-11(16)3-5-12/h2-9H,10H2,1H3

InChI Key

ZFBCRYYVEPSFRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=C(C=C3)F

Origin of Product

United States

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